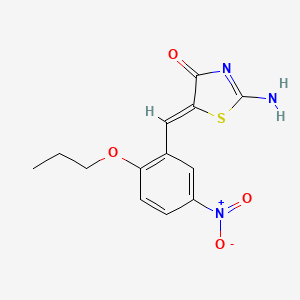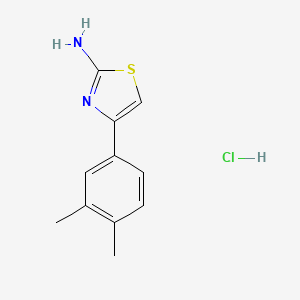![molecular formula C24H26O4 B5025580 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene](/img/structure/B5025580.png)
1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene typically involves multiple steps. One common route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-4-prop-2-enylphenol.
Etherification: The phenol group is etherified with ethylene glycol derivatives to form 2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethanol.
Naphthalene Attachment: The final step involves the attachment of the naphthalene moiety through an ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The methoxy and ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted ethers or phenols.
Scientific Research Applications
1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
2-Methoxy-4-prop-2-enylphenol: Shares the methoxy and prop-2-enyl groups but lacks the extended ether and naphthalene moieties.
1-Ethoxy-3-(2-methoxy-4-prop-2-enylphenoxy)-2-propanol: Similar structure but with different ether linkages and functional groups.
Uniqueness: 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene is unique due to its combination of functional groups and extended ether linkages, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-3-7-19-12-13-23(24(18-19)25-2)28-17-15-26-14-16-27-22-11-6-9-20-8-4-5-10-21(20)22/h3-6,8-13,18H,1,7,14-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELWWRLYGPDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![N-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B5025548.png)
![PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE](/img/structure/B5025555.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5025564.png)


![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)

